1-(Benzofuran-5-yl)propan-2-amine hydrochloride (CAS: 286834-80-8), commonly known as 5-APB HCl, is a benzofuran-derived phenethylamine utilized primarily as a high-purity analytical reference standard and neuropharmacological probe. Structurally analogous to MDA but featuring a benzofuran ring in place of the methylenedioxy moiety, 5-APB acts as a potent, non-selective monoamine transporter (DAT, NET, SERT) releaser and a high-affinity agonist at 5-HT2 receptors[1]. Procured predominantly in its hydrochloride salt form to ensure long-term oxidative stability and standardized aqueous solubility, this compound is essential for forensic toxicology, monoamine signaling research, and comparative receptor binding assays where precise isomer differentiation is required.
Substituting 5-APB with its positional isomer 6-APB, or utilizing a freebase form instead of the hydrochloride salt, compromises both analytical resolution and assay reproducibility. While 5-APB and 6-APB share identical molecular weights and overlapping mass spectrometry fragmentation patterns, they exhibit distinct binding affinities at the 5-HT2B receptor, making them non-interchangeable in precise neurochemical profiling [1]. Furthermore, utilizing the freebase form introduces significant risks of oxidative degradation and poor aqueous solubility, whereas the defined hydrochloride salt ensures immediate, quantifiable dissolution in physiological buffers (e.g., PBS) and organic solvents, which is a mandatory requirement for high-throughput in vitro screening and forensic calibration .
In competitive binding assays, 5-APB demonstrates a high affinity for the 5-HT2B receptor with a Ki of 14 nM, whereas its positional isomer 6-APB exhibits an even higher affinity with a Ki of 3.7 nM [1]. This nearly four-fold difference in binding affinity is critical for researchers conducting structure-activity relationship (SAR) studies or functional assays requiring specific activation thresholds.
| Evidence Dimension | 5-HT2B Receptor Binding Affinity (Ki) |
| Target Compound Data | 5-APB: Ki = 14 nM |
| Comparator Or Baseline | 6-APB: Ki = 3.7 nM |
| Quantified Difference | 3.78-fold lower affinity for 5-APB compared to 6-APB |
| Conditions | In vitro radioligand binding assay |
Enables precise selection of the appropriate benzofuran isomer for targeted 5-HT2B receptor activation and forensic differentiation.
5-APB functions as a highly efficacious, non-selective substrate-type releaser at the serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT). Comparative in vitro studies using rat brain synaptosomes indicate that benzofuran derivatives like 5-APB induce monoamine release with approximately 3-fold greater potency than the classical entactogen MDMA [1]. This enhanced potency makes 5-APB a superior positive control or baseline probe when evaluating high-efficacy transporter substrates.
| Evidence Dimension | Monoamine Transporter (DAT/NET/SERT) Release Potency |
| Target Compound Data | 5-APB: High-potency non-selective releaser |
| Comparator Or Baseline | MDMA: ~3-fold lower releasing potency |
| Quantified Difference | ~3-fold greater potency for 5-APB |
| Conditions | In vitro release assays in rat brain synaptosomes |
Provides a more potent baseline standard than MDMA for calibrating monoamine efflux assays and evaluating novel transporter substrates.
The procurement of 5-APB as a hydrochloride salt resolves the hydrophobicity and stability issues inherent to benzofuran freebases. The HCl salt achieves a stable solubility of 10 mg/mL in PBS (pH 7.2) and 30 mg/mL in polar organic solvents such as DMSO, DMF, and Ethanol . This defined solubility profile is essential for the reproducible preparation of stock solutions in high-throughput microplate assays and liquid chromatography-mass spectrometry (LC-MS) calibrations.
| Evidence Dimension | Aqueous and Organic Solubility |
| Target Compound Data | 5-APB HCl: 10 mg/mL in PBS; 30 mg/mL in DMSO/EtOH |
| Comparator Or Baseline | Freebase forms: Poor aqueous solubility, prone to oxidation |
| Quantified Difference | Guaranteed 10 mg/mL physiological buffer solubility |
| Conditions | Standard laboratory conditions (PBS pH 7.2, DMSO, Ethanol) |
Eliminates assay variability caused by incomplete dissolution, ensuring reliable dosing in cell-based assays and accurate forensic quantitation.
Utilizing the stable HCl salt to generate reliable calibration curves and differentiate 5-APB from its isomer 6-APB in biological matrices, leveraging their distinct chromatographic retention and receptor binding profiles [1].
Serving as a high-potency, non-selective releaser control in synaptosome or HEK293 cell assays evaluating DAT, NET, and SERT efflux, outperforming MDMA in baseline potency [2].
Employing 5-APB's specific nanomolar affinity (Ki = 14 nM) to model 5-HT2B-mediated pathways, providing a precise benchmark for evaluating the off-target cardiotoxic potential of novel psychoactive substances [1].
Environmental Hazard